3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-3-1-4-15(10-14)24-12-23-18-9-13(6-7-17(18)20(24)26)19(25)22-11-16-5-2-8-27-16/h1,3-4,6-7,9-10,12,16H,2,5,8,11H2,(H,22,25) |
InChI Key |
QWVRWFSFPVEUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Dynamics
Quinazoline ring formation proceeds via a six-membered transition state, where the carbonyl oxygen of the anthranilic acid derivative acts as a nucleophile. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., nitro or chloro) at position 6 accelerate cyclization by stabilizing the transition state.
Amide Coupling Efficiency
The coupling reaction between quinazoline-7-carbonyl chloride and tetrahydrofuran-2-ylmethylamine follows a nucleophilic acyl substitution mechanism. Steric hindrance from the tetrahydrofuran moiety necessitates prolonged reaction times (4–6 hours) compared to linear amines.
Optimization Parameters :
-
Solvent polarity : DCM > THF > ethyl acetate (higher polarity improves chloride reactivity).
Challenges and Mitigation Strategies
Regioselectivity in Substitution
Competing substitutions at positions 6 and 7 are mitigated by:
Purification of Polar Intermediates
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves carboxamide derivatives. Recrystallization from ethanol/water (1:1) enhances final product purity.
Industrial-Scale Considerations
The one-pot method is preferred for large-scale production due to:
-
Cost efficiency : Lower solvent and reagent consumption.
-
Process safety : Minimal handling of reactive intermediates.
Scale-Up Data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives of the tetrahydrofuran moiety.
Reduction: Hydroxylated derivatives at the carbonyl position.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
The compound 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide , also known as a derivative of quinazoline, has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications in medicinal chemistry, particularly in the context of drug discovery and development.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The presence of the 3-chlorophenyl group in this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Quinazoline derivatives have also been explored for their antimicrobial activities. The incorporation of the tetrahydrofuran moiety may contribute to enhanced solubility and bioavailability, which are critical for effective antimicrobial action. Preliminary studies suggest that compounds with this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The quinazoline scaffold has been associated with improved selectivity and potency against AChE, making it a candidate for further investigation.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are highly sought after. Quinazoline derivatives have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of several quinazoline derivatives, including those structurally similar to 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide. The results demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with these compounds, suggesting a strong potential for therapeutic use.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, quinazoline derivatives were tested against a panel of bacterial strains. The results indicated that compounds bearing the tetrahydrofuran moiety exhibited superior activity against Staphylococcus aureus compared to standard antibiotics, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and related quinazoline derivatives:
Functional Implications
- In contrast, the 3-trifluoromethylphenyl group in offers stronger electron withdrawal, which may improve metabolic stability but reduce solubility . The tetrahydrofuran-2-ylmethyl carboxamide in the target compound likely improves solubility and membrane permeability compared to the thioether linkages in or the thiazole group in . This aligns with synthetic strategies prioritizing bioavailability .
- The 2-hydroxyethyl carboxamide in introduces additional hydrophilicity, whereas the THF-linked carboxamide in the target compound balances lipophilicity and solubility .
Research Findings and Comparative Data
Soluble Epoxide Hydroxylase (sEH) Inhibition
Compounds in demonstrated sEH inhibitory activity, with IC₅₀ values in the nanomolar range. The thioether and trifluoromethyl groups in these analogs contributed to potency but were associated with lower aqueous solubility. The target compound’s THF moiety may address this limitation, though specific inhibitory data are pending .
Biological Activity
3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : CHClNO
- Molecular Weight : 383.8 g/mol
- CAS Number : 898505-99-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, modulating biochemical pathways involved in disease processes. The presence of the chlorophenyl group and tetrahydrofuran moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of related quinazoline derivatives on cancer cell lines. For instance, compounds structurally similar to 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide showed significant activity against human colon carcinoma cells (LoVo and HCT-116) with IC values indicating effective cell growth inhibition. The mechanism involves the modulation of apoptosis regulators (Bax and Bcl-2) and activation of caspases, leading to apoptosis in cancer cells .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Structure–activity relationship (SAR) studies suggest that modifications in the quinazoline core can enhance antioxidant activity .
Enzyme Inhibition
In vitro studies have shown that derivatives of this compound can inhibit key enzymes such as COX-2 and LDHA. These enzymes are implicated in inflammatory processes and cancer metabolism, respectively. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
Comparative Analysis
To better understand the biological activity of 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, a comparison with similar compounds is useful:
| Compound | Molecular Formula | IC (µM) | Activity |
|---|---|---|---|
| 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide | CHClNO | TBD | Anticancer, Antioxidant |
| 3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | CHClNO | TBD | Anticancer |
| 4-Oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide | CHNO | TBD | Antioxidant |
Case Studies
- Cytotoxicity Assays : In a study involving several quinazoline derivatives, compounds were screened against LoVo and HCT116 cell lines at varying concentrations. The most active derivatives demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics .
- Enzyme Inhibition Studies : Molecular docking simulations revealed that certain derivatives bind effectively to COX-2 and LDHA active sites, suggesting a potential for therapeutic applications in inflammatory diseases and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
